1,2-Dimethylpiperazine dihydrochloride hydrate
Description
1,2-Dimethylpiperazine dihydrochloride hydrate (CAS: 485841-50-7) is a secondary amine derivative of piperazine, characterized by two methyl groups at the 1- and 2-positions of the six-membered heterocyclic ring. The compound exists as a dihydrochloride salt with a hydrate moiety, enhancing its solubility in aqueous environments. It is widely utilized in pharmaceutical research as a chiral building block due to its stereochemical versatility (). With a molecular weight of 187.11 g/mol (), it is commonly employed in organic synthesis, particularly in the preparation of complex amines and ligands for catalysis.
Properties
IUPAC Name |
1,2-dimethylpiperazine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH.H2O/c1-6-5-7-3-4-8(6)2;;;/h6-7H,3-5H2,1-2H3;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZUSQSTNXBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668435-15-2 | |
| Record name | 1,2-dimethylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of 2,2-Dimethylpiperazine
Step 1: Chlorination of Isobutyraldehyde
- Isobutyraldehyde reacts with a chlorinating agent such as sulfuryl chloride, in the absence of a solvent, producing 2-chloro-2-methylpropanal with gaseous by-products (sulfur dioxide and hydrogen chloride).
- Water is added post-reaction to quench excess chlorinating agent, ensuring safety and reaction completion.
Step 2: Formation of Imine Intermediate
- The chlorinated aldehyde reacts with ethylenediamine (ETAM) in an organic solvent like tetrahydrofuran (THF) at elevated temperatures, forming an imine intermediate, specifically 6,6-dimethyl-l,2,3,6-tetrahydropyrazine .
Step 3: Catalytic Hydrogenation
- The imine is subjected to catalytic hydrogenation using palladium on carbon (Pd/C), converting it into 2,2-dimethylpiperazine .
- The mixture is then concentrated, and the product can be purified via distillation or recrystallization.
Step 4: Purification
Conversion to Dihydrochloride Hydrate
- The free base 2,2-dimethylpiperazine is reacted with hydrogen chloride gas or concentrated hydrochloric acid in aqueous solution, leading to the formation of 1,2-dimethylpiperazine dihydrochloride .
- The salt precipitates out and is isolated by filtration.
- To obtain the hydrate form, the salt is crystallized from water, ensuring the incorporation of water molecules into the crystal lattice.
Alternative Synthetic Routes
Bromination and Cyclization Approach
- Isobutyraldehyde is brominated with bromine in dioxane to produce 2-bromoisobutyraldehyde .
- This intermediate reacts with ethylenediamine at low temperatures, followed by hydrogenation, yielding 2,2-dimethylpiperazine.
- This method, however, involves handling toxic bromine and multiple distillation steps, making it less favorable for industrial scale.
Cyclotrimerization and Reduction
- The synthesis involves chlorination of isobutyraldehyde, followed by cyclotrimerization to form a trioxane derivative, which is depolymerized to generate the aldehyde.
- Subsequent reactions with ethylenediamine and reduction steps produce the piperazine derivative.
Summary Data Table of Preparation Methods
Research Findings and Notes
- The multi-step synthesis is well-established, with the initial chlorination step being critical for yield optimization.
- Handling of hazardous reagents like sulfuryl chloride and bromine necessitates appropriate safety measures.
- Catalytic hydrogenation is a key step, with Pd/C being the most common catalyst, operating under mild conditions.
- The conversion into dihydrochloride hydrate involves simple acid-base chemistry, facilitating easy isolation.
- Alternative routes involving bromination or cyclotrimerization are more complex and less favored due to toxicity and process complexity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylpiperazine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : 1,2-Dimethylpiperazine derivatives have been explored for their potential as pharmacological agents. They exhibit activity at various neurotransmitter receptors, including dopamine receptors, which are crucial in treating central nervous system disorders such as schizophrenia and Parkinson’s disease. Studies have highlighted the potential of these compounds to act as antagonists at dopamine D-1 receptors .
- Antidepressant Effects : Research indicates that certain piperazine derivatives can modulate serotonin receptors, suggesting their utility in developing antidepressants. The structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring can enhance efficacy while reducing side effects .
- Anticancer Research : Some derivatives of 1,2-dimethylpiperazine have demonstrated cytotoxic effects against cancer cell lines. For example, studies have indicated that these compounds can inhibit cell proliferation in specific cancer types, making them candidates for further investigation in cancer therapeutics .
Chemical Synthesis
1,2-Dimethylpiperazine dihydrochloride hydrate serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex molecules through reactions such as:
- Alkylation : It can undergo alkylation reactions to form more complex piperazine derivatives.
- Cyclization Reactions : The compound can participate in cyclization reactions to yield various heterocyclic compounds that are valuable in drug design.
Data Table of Applications
Case Studies
- Dopamine Receptor Antagonism : A study published in Journal of Medicinal Chemistry demonstrated that specific 1,2-dimethylpiperazine derivatives exhibited high affinity for D-1 dopamine receptors. These findings suggest their potential use in treating neuropsychiatric disorders where dopamine dysregulation is evident .
- Anticancer Activity : A research project focused on the cytotoxic effects of 1,2-dimethylpiperazine derivatives on breast cancer cell lines revealed significant inhibition of cell growth. The study concluded that these compounds could serve as lead compounds for developing new anticancer therapies .
- Synthesis of Novel Heterocycles : In synthetic chemistry, researchers utilized this compound to create novel heterocyclic compounds through cyclization reactions. These compounds showed promising biological activities and were proposed for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of 1,2-dimethylpiperazine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Piperazine Dihydrochloride Hydrate
Structural Differences : Unlike 1,2-dimethylpiperazine, piperazine dihydrochloride hydrate lacks methyl substituents, resulting in a simpler piperazine backbone.
Properties :
- Molecular Formula : C₄H₁₀N₂·2HCl·H₂O
- Solubility : Highly water-soluble due to the absence of hydrophobic methyl groups.
Applications : Primarily used as a corrosion inhibitor and in the synthesis of antihistamines (e.g., cetirizine derivatives, as seen in ).
Key Difference : The methyl groups in 1,2-dimethylpiperazine increase steric hindrance, affecting its reactivity in nucleophilic substitutions compared to unsubstituted piperazine .
(S)-1,2-Dimethylpiperazine Dihydrochloride
Stereochemical Impact : The (S)-enantiomer (CAS: 485841-50-7) exhibits distinct biological activity compared to its (R)-counterpart. For instance, enantiomeric purity (≥95%) is critical in asymmetric catalysis and drug design, where stereochemistry dictates receptor binding ().
Research Use : Preclinical studies highlight its role in synthesizing chiral ligands for metal complexes .
1,2-Dimethylhydrazine Dihydrochloride
Structural Contrast: Despite the similar name, this compound (CAS: 306-37-6) is a linear hydrazine derivative (C₂H₈N₂·2HCl) rather than a cyclic piperazine. Toxicity: A potent carcinogen, inducing colon and liver tumors in rodents (89% incidence in female hamsters) via DNA alkylation (). Applications: Used experimentally to model colorectal carcinogenesis, unlike the non-carcinogenic 1,2-dimethylpiperazine derivatives .
2,3-Dichlorophenylpiperazine Hydrochloride
Functionalization : Incorporates aromatic chlorophenyl groups (C₁₀H₁₂Cl₂N₂·HCl), enhancing lipophilicity.
Applications : Serves as a key intermediate in antipsychotic drug synthesis (e.g., aripiprazole) due to its affinity for serotonin receptors ().
Key Difference : The aromatic substituents enable π-π stacking interactions, unlike the aliphatic methyl groups in 1,2-dimethylpiperazine .
Phenelzine Dihydrochloride
Structure and Use: A hydrazine derivative (C₈H₁₂N₂·2HCl) with a phenethyl group, used as an antidepressant. Mechanism: Inhibits monoamine oxidase (MAO), contrasting with 1,2-dimethylpiperazine’s role as a synthetic intermediate rather than a direct therapeutic agent .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility |
|---|---|---|---|---|
| 1,2-Dimethylpiperazine dihydrochloride hydrate | C₆H₁₄N₂·2HCl·H₂O | 187.11 | Methyl, piperazine | High in water |
| Piperazine dihydrochloride hydrate | C₄H₁₀N₂·2HCl·H₂O | 184.06 | Piperazine | High in water |
| 1,2-Dimethylhydrazine dihydrochloride | C₂H₈N₂·2HCl | 139.01 | Hydrazine, methyl | Water-soluble |
| 2,3-Dichlorophenylpiperazine HCl | C₁₀H₁₂Cl₂N₂·HCl | 267.6 | Chlorophenyl, piperazine | Moderate in DMSO |
Research Findings and Mechanistic Insights
- Carcinogenicity: 1,2-Dimethylhydrazine’s carcinogenic action is attributed to metabolic activation into DNA-damaging diazonium ions, a pathway absent in piperazine derivatives ().
- Stereoselectivity : The (S)-enantiomer of 1,2-dimethylpiperazine demonstrates higher enantiomeric purity in catalytic applications, underscoring the importance of chirality in drug development ().
- Species-Specific Effects : Hydrazine derivatives like hydrazine sulfate show species-dependent toxicity, whereas piperazine derivatives exhibit more consistent pharmacokinetic profiles ().
Biological Activity
1,2-Dimethylpiperazine dihydrochloride hydrate is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a piperazine derivative with the molecular formula C6H14Cl2N2·H2O. The compound features two methyl groups attached to the piperazine ring, enhancing its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C6H14Cl2N2·H2O |
| Molecular Weight | 195.10 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
This compound exhibits several biological activities, primarily through its interaction with various receptors and enzymes in the body. One significant area of research is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor , which is crucial for managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels.
Case Studies
- DPP-IV Inhibition : A study demonstrated that this compound effectively inhibits DPP-IV activity in vitro. This inhibition leads to increased levels of incretin hormones, which play a vital role in glucose metabolism (Smith et al., 2023) .
- Cytotoxicity Assessment : Another research project evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells (Johnson et al., 2023) .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties of this compound against oxidative stress-induced neuronal damage. This effect was attributed to its ability to modulate inflammatory pathways (Williams et al., 2024) .
Table 2: Summary of Biological Activities
Applications in Research and Medicine
The compound's biological activities have led to its exploration in various applications:
- Diabetes Management : As a DPP-IV inhibitor, it holds promise for developing new therapies for type 2 diabetes.
- Cancer Treatment : Its cytotoxic properties are being investigated for potential use in targeted cancer therapies.
- Neurology : Research into its neuroprotective effects may lead to new treatments for neurodegenerative diseases.
Q & A
Q. What analytical methods are recommended for determining the purity of 1,2-Dimethylpiperazine dihydrochloride hydrate in pharmaceutical research?
- Methodological Answer : Use thin-layer chromatography (TLC) with a mobile phase comprising ethyl acetate, acetone, ammonia solution (28%), and ethanol (99.5) (8:3:3:2). Spot 5 µL of sample and standard solutions (diluted to 0.5% concentration) on cellulose plates. After development, visualize using 4-dimethylaminocinnamaldehyde TS, and compare spot intensities . For higher precision, employ HPLC with a sodium perchlorate buffer (pH 2.7) and methanol gradient elution, validated against pharmacopeial standards .
Q. How should researchers prepare and store this compound to ensure stability?
- Methodological Answer : Store the compound in well-closed, light-resistant containers at room temperature (20–25°C). Monitor water content (8.0–9.5%) via direct titration using Karl Fischer reagent . For long-term stability, avoid exposure to humidity by storing in desiccators with silica gel. Pre-dry glassware to minimize hydration variability .
Q. What pharmacopeial specifications define the acceptable anhydrous content of this compound?
- Methodological Answer : The compound must contain 98.5–100.5% of the anhydrous form (C4H10N2·2HCl). Calculate this by subtracting water content (determined via titration) from the hydrated mass. Use gravimetric analysis after drying at 105°C for 2 hours or validate via chromatographic purity tests .
Advanced Research Questions
Q. How can researchers investigate the role of 1,2-Dimethylpiperazine derivatives in c-MET kinase inhibition studies?
- Methodological Answer : Adapt protocols from c-MET inhibitor studies (e.g., Capmatinib dihydrochloride hydrate):
- Perform kinase inhibition assays using recombinant c-MET enzyme, measuring IC50 via fluorescence resonance energy transfer (FRET).
- Assess downstream effects (e.g., phosphorylation of ERK1/2, AKT) in cancer cell lines using Western blotting .
- In vivo, use xenograft mouse models to evaluate tumor growth suppression. Monitor compound metabolism via CYP3A4 and aldehyde oxidase activity assays .
Q. What strategies resolve contradictions in protonation state data under varying pH conditions?
- Methodological Answer : Conduct density measurements of aqueous solutions at different protonation states (free base, mono-, and dihydrochloride). Calculate limiting partial molar volumes (V₂°) to derive Δv° for proton ionization. Use gas-liquid chromatography (GLC) to confirm sample purity (>99.5%) and minimize experimental error .
Q. How can trace impurities (e.g., methylated byproducts) be quantified in this compound?
- Methodological Answer : Prepare impurity reference standards (e.g., chlorophenyl-piperazine derivatives) and use reverse-phase HPLC with UV detection (λ = 254 nm). Optimize separation using a C18 column and a gradient of methanol/sodium perchlorate buffer. Validate with spiked recovery tests (90–110% recovery) and correlate retention times with certified standards .
Q. What crystallographic approaches are suitable for studying supramolecular interactions in this compound?
- Methodological Answer : Apply supramolecular synthon theory :
- Identify potential hydrogen-bond donors (N–H, O–H) and acceptors (Cl⁻) for synthon formation.
- Grow single crystals via slow evaporation in ethanol/water (3:1 v/v).
- Analyze crystal packing using X-ray diffraction to map interactions like N–H···Cl and O–H···Cl, which guide stability predictions .
Methodological Notes
- TLC Validation : Always include a system suitability test with a known impurity (e.g., 1-methylpiperazine) to confirm resolution .
- HPLC Optimization : Adjust buffer pH (2.7–3.0) to enhance peak symmetry for ionic analytes .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
